molecular formula C19H17N3O2S2 B133240 Necrostatin-5 CAS No. 337349-54-9

Necrostatin-5

Cat. No.: B133240
CAS No.: 337349-54-9
M. Wt: 383.5 g/mol
InChI Key: VGONMECBFMCKBS-UHFFFAOYSA-N
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Description

Necrostatin-5 is a small-molecule inhibitor of necroptosis, a form of programmed cell death that is distinct from apoptosis. Necroptosis is characterized by features of both necrosis and apoptosis, and it is mediated by receptor-interacting protein kinase 1 (RIP1). This compound inhibits necroptosis by indirectly inhibiting the activity of RIP1 kinase .

Mechanism of Action

Target of Action

Necrostatin-5 primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1, along with RIPK3 and Mixed Lineage Kinase Domain-Like Protein (MLKL), are the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . These proteins play a crucial role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

This compound inhibits necroptosis by indirectly inhibiting RIPK1 kinase . The inhibition of RIPK1 kinase by this compound prevents the death of cells treated with Tumor Necrosis Factor-alpha (TNF-α) . It’s important to note that this compound inhibits RIPK1 in a manner distinct from other necrostatins .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the Tumor Necrosis Factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway . This compound, by inhibiting RIPK1, affects this pathway and thereby influences the process of necroptosis .

Result of Action

The inhibition of RIPK1 by this compound leads to the prevention of necroptosis, a form of cell death . This results in the survival of cells that would otherwise undergo necroptosis . The specific molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and pattern recognition receptors (PRRs) can mediate necroptosis . .

Biochemical Analysis

Biochemical Properties

Necrostatin-5 plays a crucial role in biochemical reactions by inhibiting the necroptosis pathway. It interacts with several key biomolecules, including RIP1 kinase. This compound inhibits the activity of RIP1 kinase, which is essential for the formation of the necrosome complex that drives necroptosis. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to protect cells from necroptosis-induced cell death, thereby preserving cell viability. This compound influences cell signaling pathways by inhibiting the activation of RIP1 and RIP3, which are critical for the propagation of necroptotic signals. This inhibition leads to reduced cell death and inflammation in various cellular models . Additionally, this compound has been reported to modulate gene expression and cellular metabolism by preventing the activation of necroptosis-related genes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the indirect inhibition of RIP1 kinase activity. This compound binds to RIP1 and prevents its interaction with other components of the necrosome complex, such as RIP3 and MLKL. This inhibition blocks the phosphorylation and activation of MLKL, thereby preventing the execution of necroptosis. This compound also affects gene expression by inhibiting the transcription of necroptosis-related genes, further reducing the cellular response to necroptotic stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity over extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that this compound can provide sustained protection against necroptosis in both in vitro and in vivo models, although its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and disruption of normal cellular functions. Studies have shown that the optimal dosage of this compound for therapeutic purposes should be carefully determined to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to necroptosis. It interacts with enzymes and cofactors that regulate the necroptosis pathway, including RIP1 and RIP3. By inhibiting these enzymes, this compound modulates metabolic flux and reduces the production of necroptosis-related metabolites. This inhibition helps to maintain cellular homeostasis and prevent the detrimental effects of necroptosis on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on the necroptosis pathway. The distribution of this compound within tissues may vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It can be found in the cytoplasm, where it interacts with RIP1 and other components of the necrosome complex. This compound may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and prevent necroptosis-induced mitochondrial damage. The subcellular localization of this compound is critical for its ability to effectively inhibit the necroptosis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Necrostatin-5 can be synthesized through a multi-step process involving the following key steps:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the 3-p-methoxyphenyl group: This step typically involves a substitution reaction where the methoxyphenyl group is introduced onto the core structure.

    Formation of the 2-mercaptoethylcyanide group:

The reaction conditions for these steps often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Necrostatin-5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound molecule .

Scientific Research Applications

Necrostatin-5 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Necrostatin-5

This compound is unique in its mechanism of action as it indirectly inhibits RIP1 kinase activity. Unlike Necrostatin-1, which directly binds to RIP1, this compound inhibits the kinase through an indirect mechanism, making it a potent inhibitor of immunoprecipitated RIP1 but not recombinant RIP1 .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMECBFMCKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365590
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337349-54-9
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Necrostatin-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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